molecular formula C14H30Cl2N2O2 B2399068 1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1185543-97-8

1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2399068
CAS No.: 1185543-97-8
M. Wt: 329.31
InChI Key: SJPRJKPARZBHBR-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride ( 1185543-97-8) is an organic compound with a molecular formula of C14H30Cl2N2O2 and a molecular weight of 329.31 . This dihydrochloride salt features a piperazine ring substituted with an ethyl group, a propan-2-ol linker, and a 2-methylbut-3-en-2-yl ether moiety, which includes a reactive alkene functional group . This specific structural combination suggests potential as a valuable intermediate or building block in synthetic organic chemistry. Researchers can utilize this compound in the development of novel molecular entities, particularly where a charged, water-soluble piperazine derivative is required. The presence of the alkene group offers a versatile handle for further chemical modifications, including cycloaddition or polymerization reactions. As a specialized chemical, it is supplied with guaranteed purity and stability. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h5,13,17H,1,6-12H2,2-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPRJKPARZBHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC(C)(C)C=C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride, commonly referred to by its CAS number 1184988-11-1, is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of the compound is C14H30Cl2N2O3C_{14}H_{30}Cl_2N_2O_3, with a molecular weight of approximately 345.3 g/mol. Its structure features a piperazine moiety, which is often associated with diverse biological activities including central nervous system effects and interactions with neurotransmitter systems.

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within the cell. Notably, it has been studied in the context of:

  • Cereblon E3 Ubiquitin Ligase Modulation : The compound has been identified as a potential modulator of cereblon E3 ligase, a critical component in the ubiquitin-proteasome system that regulates protein degradation. This mechanism is significant in oncology, as targeting this pathway can lead to the degradation of oncogenic proteins .

Biological Activity Data

Activity Description
Cytotoxicity Exhibits selective cytotoxic effects against cancer cell lines.
Protein Interaction Binds to cereblon E3 ligase, facilitating targeted degradation of specific proteins.
Neurotransmitter Modulation Potential effects on neurotransmitter systems due to piperazine structure.

Case Studies and Research Findings

Research has highlighted several key studies that elucidate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with cereblon E3 ligase, revealing that it effectively recruits target proteins for ubiquitination and subsequent degradation, thereby impacting cellular pathways involved in tumor growth .
  • Neuropharmacological Effects : Given its piperazine structure, preliminary research indicates possible modulation of neurotransmitter systems, which could have implications for neuropsychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s propan-2-ol backbone is a recurring feature in bioactive molecules. Key structural analogs differ in substituents on the piperazine ring and the ether-linked side chain:

Compound Name Substituent on Piperazine Ether/Oxy Group Molecular Weight (g/mol) Reference
Target Compound 4-Ethyl 2-Methylbut-3-en-2-yl ~409.3 (calculated)
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Ethyl 2-(4-Chlorophenoxy)ethoxy ~468.8
1-((Adamantan-1-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Ethyl Adamantan-1-ylmethoxy ~491.4
3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol) 4-(3-Chlorophenyl) 1,4-Phenylenebis(oxy) ~682.6
7-N-Etppz (3,3’-(1,4-diazepane-1,4-diyl)bis(1-(4-ethylpiperazin-1-yl)propan-2-ol)) 4-Ethyl (dual) Diazepane linker ~522.7

Key Observations :

  • Piperazine Substitution : The 4-ethyl group in the target compound and analogs (e.g., ) may enhance lipophilicity and receptor binding compared to bulkier (e.g., 3-chlorophenyl in ) or charged substituents.

Pharmacological and Physicochemical Properties

Beta-Blocker Analogs (e.g., Timolol Maleate)

Timolol Maleate, a non-cardioselective beta-blocker, shares the propan-2-ol backbone but replaces the piperazine with a morpholin-4-yl-thiadiazolyl group. This structural difference confers membrane-stabilizing activity absent in the target compound .

Antimicrobial and Antifungal Derivatives

Compounds like 1-[4-(2-hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)-propan-2-ol dihydrochloride () exhibit structural similarity but include aromatic phenoxy groups linked to antimicrobial activity. The target compound’s alkenyl ether may reduce potency against bacterial biofilms compared to phenolic analogs .

Piperazine-Based Antipsychotics

The 4-ethylpiperazine moiety is common in antipsychotics (e.g., aripiprazole derivatives). The target compound’s lack of aromaticity in the ether group may limit dopamine receptor affinity compared to chlorophenoxy-containing analogs ().

Solubility and Salt Forms

The dihydrochloride salt form is critical for solubility across analogs. For example:

  • Target Compound : High solubility in polar solvents due to ionic interactions .
  • A534943 [1228632-58-3]: Methylamino-piperazine variant with similar solubility (0.96 structural similarity) .
  • Naepaine Hydrochloride : Demonstrates the role of hydrochloride salts in enhancing dissolution rates .

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